(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

描述

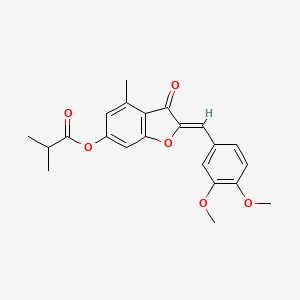

This compound is a synthetic benzofuran derivative characterized by a (Z)-configured 3,4-dimethoxybenzylidene group at position 2, a 4-methyl substituent on the dihydrobenzofuran core, and an isobutyrate ester at position 4. Its structure combines electron-rich aromatic moieties with a rigid heterocyclic framework, which may confer unique physicochemical and biological properties. The isobutyrate ester group contributes to lipophilicity, affecting solubility and membrane permeability.

属性

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)22(24)27-15-8-13(3)20-18(11-15)28-19(21(20)23)10-14-6-7-16(25-4)17(9-14)26-5/h6-12H,1-5H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLLKJADRVKYME-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a complex organic compound with notable structural features that suggest significant biological activity. This compound belongs to the class of benzofuran derivatives and exhibits various pharmacological properties, including antioxidant, antitumor, and anti-inflammatory activities. This article aims to provide a comprehensive overview of its biological activities supported by diverse research findings.

Structural Characteristics

The structural composition of this compound includes:

- Benzofuran moiety : A fused benzene and furan ring that contributes to its biological properties.

- Methoxy groups : These groups are known to enhance antioxidant activity.

- Ketone and isobutyrate functional groups : These moieties may influence its reactivity and interaction with biological systems.

1. Antioxidant Properties

Research indicates that compounds with similar methoxy substitutions exhibit enhanced antioxidant activities. The presence of these groups can stabilize free radicals and reduce oxidative stress in biological systems. For instance, quantitative structure-activity relationship (QSAR) studies have shown that methoxy groups significantly contribute to the antioxidant capacity of related compounds.

2. Antitumor Activity

Compounds structurally related to this compound have demonstrated potential in inhibiting tumor growth. Mechanisms include:

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Preventing cancer cells from proliferating .

In vitro studies have reported that derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cells .

3. Anti-inflammatory Effects

The compound's derivatives have been noted for their ability to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have evaluated the biological activities of benzofuran derivatives similar to this compound:

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological macromolecules. These studies help identify potential binding sites on target proteins and predict the efficacy of the compound as a therapeutic agent.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally related analogs from the literature, focusing on substituent effects and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Activity: The 3,4-dimethoxybenzylidene group in the target compound shares structural similarity with compound 3e in . However, 3e features an additional acryloyl group linked to a cyclopentanone ring, which is critical for its HIV-1 protease inhibition .

Ester Group Effects :

- The isobutyrate ester in the target compound contrasts with the 4-fluorobenzoate ester in the analog from . While both esters enhance lipophilicity, the bulky isobutyrate group may reduce solubility compared to the planar fluorobenzoate, affecting pharmacokinetic profiles .

Antioxidant Potential: Compounds with 3,4-dimethoxybenzylidene or 4-hydroxy-3-methoxybenzylidene groups (e.g., 3d, 3e) exhibit strong radical scavenging activity due to resonance-stabilized phenolic radicals. The target compound lacks free hydroxyl groups, which may diminish its antioxidant capacity relative to 3d .

Enzyme Inhibition: ACE Inhibition: Compound 3d (with a 4-hydroxy-3-methoxybenzylidene group) shows potent ACE inhibition, suggesting that hydroxylation enhances binding to the enzyme’s active site. The target compound’s fully methoxylated benzylidene group may reduce this interaction . Tyrosinase Inhibition: Analogs like 2b and 2e (with cyclohexanone cores) demonstrate strong tyrosinase inhibition, likely due to planar structures facilitating copper chelation. The dihydrobenzofuran core of the target compound may limit this effect .

While the target compound’s toxicity is unreported, its benzofuran scaffold is common in non-toxic pharmaceuticals, suggesting a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。